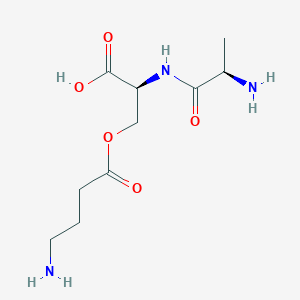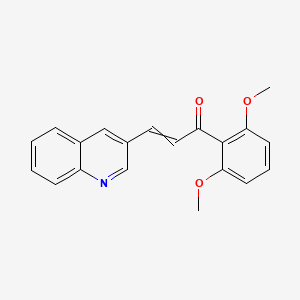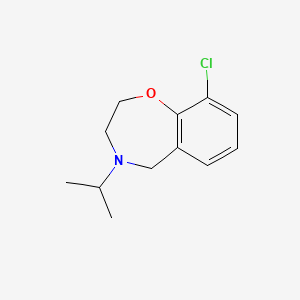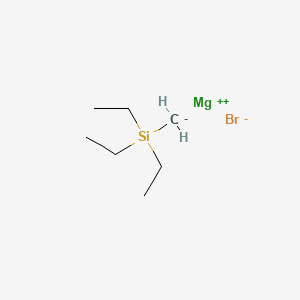
5-Chloro-1-(naphthalen-2-YL)pentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1-(naphthalen-2-yl)pentan-1-one is an organic compound with the molecular formula C15H15ClO It is a chlorinated ketone derivative of naphthalene, characterized by the presence of a chlorine atom at the fifth position of the pentanone chain and a naphthalene ring attached to the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(naphthalen-2-yl)pentan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where naphthalene is reacted with 5-chloropentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Another method involves the use of Grignard reagents. In this approach, 2-naphthylmagnesium bromide is reacted with 5-chloropentanone under anhydrous conditions to yield the desired product. This method requires the preparation of the Grignard reagent and careful handling to avoid moisture, which can deactivate the reagent.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and catalyst concentration. The product is typically purified through distillation or recrystallization to achieve the desired quality.
化学反応の分析
Types of Reactions
5-Chloro-1-(naphthalen-2-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as ammonia, primary or secondary amines, thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthylpentanones with various functional groups.
科学的研究の応用
5-Chloro-1-(naphthalen-2-yl)pentan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Chloro-1-(naphthalen-2-yl)pentan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the naphthalene ring can influence its binding affinity and specificity towards these targets. The compound may also undergo metabolic transformations in vivo, leading to the formation of active metabolites that contribute to its overall pharmacological effects.
類似化合物との比較
Similar Compounds
- 5-Chloro-1-(naphthalen-1-yl)pentan-1-one
- 5-Chloro-1-(phenyl)pentan-1-one
- 5-Chloro-1-(biphenyl-2-yl)pentan-1-one
Uniqueness
5-Chloro-1-(naphthalen-2-yl)pentan-1-one is unique due to the specific positioning of the chlorine atom and the naphthalene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
918648-43-8 |
|---|---|
分子式 |
C15H15ClO |
分子量 |
246.73 g/mol |
IUPAC名 |
5-chloro-1-naphthalen-2-ylpentan-1-one |
InChI |
InChI=1S/C15H15ClO/c16-10-4-3-7-15(17)14-9-8-12-5-1-2-6-13(12)11-14/h1-2,5-6,8-9,11H,3-4,7,10H2 |
InChIキー |
DEGXKDXPMIMZLB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine](/img/structure/B15172222.png)




![(6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one](/img/structure/B15172241.png)



![Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate](/img/structure/B15172294.png)
![Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B15172298.png)
